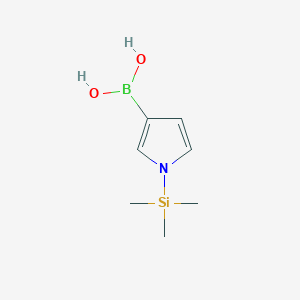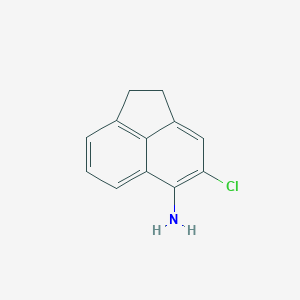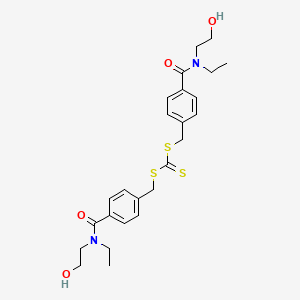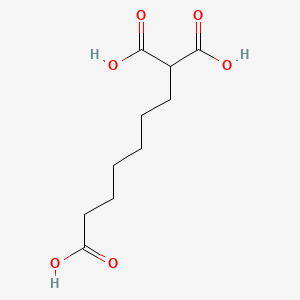
1,1,7-Heptanetricarboxylic Acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1,7-Heptanetricarboxylic Acid is an organic compound characterized by the presence of three carboxyl functional groups (-COOH) attached to a heptane backbone. This compound is part of the tricarboxylic acids family, which are known for their significant roles in various biochemical processes and industrial applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,1,7-Heptanetricarboxylic Acid can be synthesized through several methods:
Oxidation of Primary Alcohols and Aldehydes: Primary alcohols and aldehydes can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) in acidic, alkaline, or neutral media.
Hydrolysis of Nitriles and Amides: Nitriles can be hydrolyzed to amides and then further converted to carboxylic acids in the presence of catalysts (H+ or OH-).
Carboxylation of Organometallic Intermediates: Organometallic compounds like Grignard reagents react with carbon dioxide to form carboxylic acids.
Industrial Production Methods
Industrial production of this compound often involves large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
1,1,7-Heptanetricarboxylic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the carboxyl groups to alcohols or aldehydes.
Substitution: The carboxyl groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromic acid.
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halides, amines, and other nucleophiles.
Major Products Formed
The major products formed from these reactions include various carboxylic acid derivatives, alcohols, aldehydes, and substituted compounds .
Aplicaciones Científicas De Investigación
1,1,7-Heptanetricarboxylic Acid has diverse applications in scientific research:
Biology: Plays a role in studying metabolic pathways and enzyme mechanisms.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1,1,7-Heptanetricarboxylic Acid involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites.
Metabolic Pathways: Participates in metabolic cycles such as the tricarboxylic acid cycle, contributing to energy production and biosynthesis.
Comparación Con Compuestos Similares
Similar Compounds
Citric Acid: 2-hydroxypropane-1,2,3-tricarboxylic acid.
Isocitric Acid: 1-hydroxypropane-1,2,3-tricarboxylic acid.
Aconitic Acid: Prop-1-ene-1,2,3-tricarboxylic acid.
Uniqueness
1,1,7-Heptanetricarboxylic Acid is unique due to its specific heptane backbone and the positioning of its carboxyl groups, which confer distinct chemical properties and reactivity compared to other tricarboxylic acids .
Propiedades
Fórmula molecular |
C10H16O6 |
|---|---|
Peso molecular |
232.23 g/mol |
Nombre IUPAC |
heptane-1,1,7-tricarboxylic acid |
InChI |
InChI=1S/C10H16O6/c11-8(12)6-4-2-1-3-5-7(9(13)14)10(15)16/h7H,1-6H2,(H,11,12)(H,13,14)(H,15,16) |
Clave InChI |
LTEIDHMCZYIQLA-UHFFFAOYSA-N |
SMILES canónico |
C(CCCC(=O)O)CCC(C(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


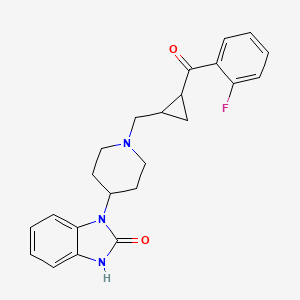

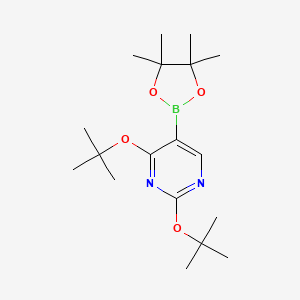
![4-[Methyl[(undecafluoropentyl)sulfonyl]amino]butyl methacrylate](/img/structure/B13410226.png)
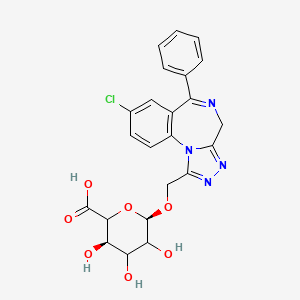
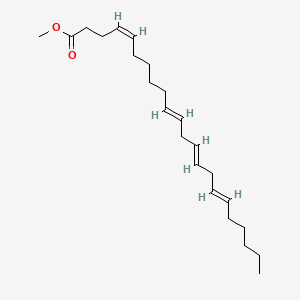
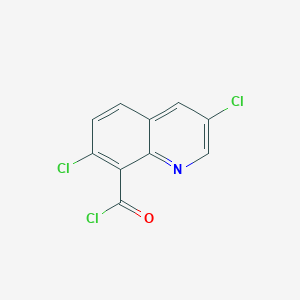
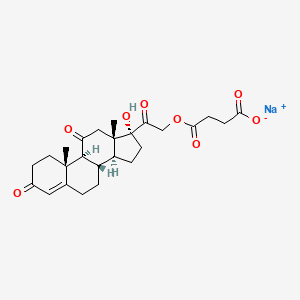

![7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isothiazolo[4,5-b]pyridine](/img/structure/B13410261.png)
